molecular formula C18H17NO2S2 B2625583 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide CAS No. 2097866-53-8

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide

Cat. No.: B2625583
CAS No.: 2097866-53-8
M. Wt: 343.46
InChI Key: YXFQSIUSVIUAAW-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide is an organic compound that features a unique combination of furan, thiophene, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s furan and thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide is unique due to its combination of furan, thiophene, and benzamide moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c1-22-17-7-3-2-5-14(17)18(20)19-11-15(13-8-10-23-12-13)16-6-4-9-21-16/h2-10,12,15H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFQSIUSVIUAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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